Rapid Onset Analgesia in Osteoarthritis: Nimesulide Demonstrates Superior Pain Relief versus Celecoxib and Rofecoxib
In a randomized, double-blind, within-patient clinical trial (N=30) comparing three COX-2 inhibitors in patients with symptomatic osteoarthritis of the knee, nimesulide (100 mg) provided significantly more effective symptomatic relief than celecoxib (200 mg) and rofecoxib (25 mg) over 7 days of treatment. Nimesulide demonstrated more rapid relief of pain associated with walking than the other two agents [1].
| Evidence Dimension | Analgesic efficacy and onset speed |
|---|---|
| Target Compound Data | Significantly more effective and more rapid pain relief than comparators |
| Comparator Or Baseline | Celecoxib 200 mg; Rofecoxib 25 mg |
| Quantified Difference | Significantly superior symptomatic relief; patients expressed similar preference for nimesulide and rofecoxib, but lesser preference for celecoxib |
| Conditions | Randomized, double-blind, within-patient study; 30 patients; 7 days treatment; osteoarthritis of the knee |
Why This Matters
For research applications requiring rapid-onset analgesia or for procurement in regions where multiple COX-2 inhibitors are available, nimesulide offers a distinct kinetic advantage in time-to-relief that may be critical for acute pain models or clinical trial designs.
- [1] Bianchi M, Broggini M, Balzarini P, et al. A randomised, double-blind, clinical trial comparing the efficacy of nimesulide, celecoxib and rofecoxib in osteoarthritis of the knee. Drugs. 2003;63(Suppl 1):37-46. View Source
